molecular formula C18H18ClNO5S2 B2618213 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1797087-91-2

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2618213
CAS No.: 1797087-91-2
M. Wt: 427.91
InChI Key: DBDZAMPGJWESSL-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C18H18ClNO5S2 and its molecular weight is 427.91. The purity is usually 95%.
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Biological Activity

1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features a complex structure that includes an azetidine ring and sulfonyl groups, which are known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H14ClN3O3S2. Its structure is characterized by:

  • An azetidine ring
  • Two sulfonyl groups
  • A chlorophenyl substituent

The presence of these functional groups contributes to its biological activity, particularly in enzyme inhibition and antimicrobial effects.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : It acts as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases .
  • Anticancer Properties : The structural features of the compound suggest potential anticancer activities, which warrant further investigation through clinical trials .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. Key mechanisms include:

  • Binding Affinity : The sulfonamide group enhances binding affinity to target enzymes, potentially blocking substrate access and inhibiting enzymatic activity.
  • Multi-target Interactions : The structural complexity allows for interactions with multiple biological targets, which may enhance therapeutic efficacy compared to simpler analogs .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Screening : A study demonstrated that derivatives of sulfonamide compounds, including those with similar structures to this compound, exhibited significant antibacterial properties against various pathogens .
  • Enzyme Inhibition Studies : Research indicated that compounds with the sulfonamide functionality showed strong inhibitory effects on AChE and urease, suggesting their potential use in treating conditions like Alzheimer's disease and urinary tract infections .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and target proteins, revealing its potential as a lead compound for drug development .

Comparative Analysis

The following table summarizes the biological activities associated with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-ChlorobenzenesulfonamideSulfonamide groupAntimicrobial
PyrimidinethionesPyrimidine ringAnticancer
Azetidine derivativesAzetidine ringDiverse pharmacological properties

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S2/c19-14-6-8-16(9-7-14)27(24,25)17-12-20(13-17)18(21)10-11-26(22,23)15-4-2-1-3-5-15/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDZAMPGJWESSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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